molecular formula C10H10FNO2 B13600031 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one

4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one

Cat. No.: B13600031
M. Wt: 195.19 g/mol
InChI Key: IRPVOJURNJXMBU-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. It features an oxazolidinone core, a five-membered ring containing both oxygen and nitrogen atoms, substituted with a 4-fluoro-2-methylphenyl group . This structure is a key pharmacophore in a class of synthetic antibacterial agents known for their activity against multidrug-resistant Gram-positive pathogens . As such, this compound serves as a valuable building block in antibacterial research and development . The primary mechanism of action for oxazolidinone-based antibiotics is the inhibition of bacterial protein synthesis . They achieve this by binding to the 50S ribosomal subunit, specifically on the 23S ribosomal RNA, which prevents the formation of a functional 70S initiation complex, a crucial early step in the bacterial translation process . This unique mechanism makes oxazolidinones effective against strains resistant to other antibiotic classes. Beyond its application in antimicrobial studies, this compound is also utilized in other scientific research areas, including the study of enzyme inhibition and as an intermediate in the development of new materials with specific chemical properties . Researchers can synthesize this oxazolidinone derivative through several routes. One prominent method involves the cyclization reaction between an N-aryl carbamate derivative and (R)-epichlorohydrin under basic conditions, with solvents like DMSO and a base such as lithium hydroxide providing optimized yields at room temperature . This compound is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

4-(4-fluoro-2-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10FNO2/c1-6-4-7(11)2-3-8(6)9-5-14-10(13)12-9/h2-4,9H,5H2,1H3,(H,12,13)

InChI Key

IRPVOJURNJXMBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2COC(=O)N2

Origin of Product

United States

Preparation Methods

Chiral Resolution Method

One classical approach involves the reaction of an appropriately substituted aniline with glycidol to form an amino-diol intermediate. This intermediate is then subjected to chiral resolution using (R)-mandelic acid to separate the desired enantiomer. Cyclization is achieved via diethyl carbonate to form the oxazolidinone ring, yielding 5-(R)-hydroxymethyl-3-(4-fluoro-2-methylphenyl)-2-oxazolidinone. Subsequent functional group transformations convert the hydroxymethyl group into the acetamidomethyl moiety if required.

  • Advantages: High enantiomeric purity achievable through resolution.
  • Limitations: Resolution step can be laborious and may reduce overall yield.

Epoxide Ring-Opening and Cyclization

This method involves the nucleophilic ring-opening of an epoxide intermediate, such as a halomethyloxirane derivative, by a primary amine bearing the 4-fluoro-2-methylphenyl substituent. The reaction is typically conducted in the presence of carbonate salts (e.g., potassium carbonate) and a base such as DBU or triethylamine to facilitate cyclization into the oxazolidinone ring.

Step Reagents/Conditions Product/Intermediate
1 Halomethyloxirane + 4-fluoro-2-methylphenylamine + K2CO3 + base Formation of oxazinanone intermediate
2 Cyclization via intramolecular nucleophilic attack Formation of 4-(4-fluoro-2-methylphenyl)oxazolidin-2-one
  • Advantages: Efficient, high-yielding, and versatile for various N-substituted oxazolidinones.
  • Limitations: Requires control of reaction conditions to avoid side reactions.

Catalyst-Mediated Cyclization (DuPont Asymmetric Synthesis)

This approach utilizes the high-temperature catalyst-mediated cyclization of an aryl isocyanate with an epoxide, often in the presence of lithium bromide and tributylphosphine oxide as catalysts in refluxing xylene. For example, 4-fluoro-2-methylphenyl isocyanate reacts with (R)-glycidol derivatives to form the oxazolidinone ring with high stereochemical control.

  • Advantages: High stereoselectivity and purity.
  • Limitations: Requires specialized catalysts and high temperatures.

Microwave-Assisted Cyclization from Urea and Ethanolamine Derivatives

A more recent method involves the use of microwave irradiation to promote the cyclization of urea and ethanolamine derivatives in a chemical paste medium, with nitromethane as a catalytic microwave absorber. This method allows rapid synthesis of oxazolidin-2-one derivatives, including those substituted with aromatic groups like 4-fluoro-2-methylphenyl.

  • Advantages: Rapid reaction times, environmentally friendly.
  • Limitations: May require optimization for specific substituents.

Halomethylation and Phthalimide Displacement Route (Industrial Process)

An industrially viable synthesis related to Linezolid intermediates involves:

  • Preparation of a chloromethyl-substituted oxazolidinone intermediate by reaction of methyl 3-fluoro-4-morpholinophenyl carbamate with R-epichlorohydrin and n-butyllithium.
  • Displacement of the chloromethyl group with potassium phthalimide to introduce a protected amine functionality.
  • Deprotection and subsequent acylation to yield the final oxazolidinone derivative.

Although this exact method is for morpholinyl-substituted analogs, the concept of halomethylation followed by nucleophilic substitution is adaptable for 4-fluoro-2-methylphenyl derivatives.

  • Advantages: High yield (~90%), industrial scalability.
  • Limitations: Use of sensitive intermediates and reagents like n-butyllithium requires careful handling.
Method Key Reagents/Conditions Yield (%) Stereochemical Control Scalability Safety Considerations
Chiral Resolution + Cyclization (R)-mandelic acid, diethyl carbonate Moderate High Moderate Resolution step laborious
Epoxide Ring-Opening + Cyclization Halomethyloxirane, primary amine, K2CO3, base High Moderate to High High Mild conditions, base handling
Catalyst-Mediated Cyclization Aryl isocyanate, epoxide, LiBr, tributylphosphine oxide High Very High Moderate High temperature, catalyst cost
Microwave-Assisted Cyclization Urea, ethanolamine, nitromethane, microwave Moderate Moderate Moderate Requires microwave equipment
Halomethylation + Phthalimide Displacement R-epichlorohydrin, n-butyllithium, K-phthalimide High (~90) High High Sensitive reagents, hazardous steps
  • Fluorine substitution at the phenyl ring, such as the 4-fluoro group, can influence the metabolic stability and lipophilicity of oxazolidinones, potentially improving pharmacokinetic profiles.
  • The methyl group at the 2-position of the phenyl ring contributes to steric and electronic effects that may affect reaction rates and selectivity during synthesis.
  • Recent studies have demonstrated that replacing metabolically labile hydrogens with fluorine atoms reduces oxidative metabolism, which is beneficial for drug candidates based on this scaffold.
  • Optimization of coupling and cyclization steps often focuses on balancing reaction temperature, solvent choice, and base strength to maximize yield and purity while minimizing side reactions.

The preparation of 4-(4-fluoro-2-methylphenyl)oxazolidin-2-one is well-documented through multiple synthetic routes that offer flexibility in terms of scale, stereochemical purity, and safety. The epoxide ring-opening method with carbonate salts and the halomethylation/phthalimide displacement approach stand out for their efficiency and industrial applicability. Catalyst-mediated cyclization methods provide excellent stereocontrol but may be limited by cost and operational complexity. Microwave-assisted methods offer rapid synthesis but require specialized equipment.

The choice of method depends on the desired scale, purity, stereochemistry, and available resources. Integration of fluorine into the phenyl ring enhances the compound’s metabolic stability, a critical consideration in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, which can have different biological activities and applications .

Scientific Research Applications

4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication, making it a potent antibacterial agent .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Group Variations

The following table highlights key structural analogs and their substituent effects:

Compound Name Substituents on Phenyl Ring Key Properties/Activities Reference(s)
4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one 4-Fluoro, 2-methyl Hypothesized enhanced lipophilicity and metabolic stability Inferred
4-(p-Tolyl)oxazolidin-2-one (3i) 4-Methyl Synthesized via B(C6F5)3-catalyzed hydrogenation; used in asymmetric synthesis
4-(4-Methoxyphenyl)oxazolidin-2-one (3m) 4-Methoxy Similar synthesis to 3i; methoxy group may enhance electron-donating capacity
3-[5-(4-Fluorophenyl)...oxazolidin-2-one 4-Fluoro, hydroxypentanoyl chain Antibacterial activity (linezolid analog); fluorophenyl enhances target binding
4-(4'-Aminobenzyl)-2-oxazolidinones 4-Aminobenzyl Potent aromatase inhibitors (>AG standard); amino group critical for enzyme interaction
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one 5-Phenyl, 4-methyl Crystallographic studies; steric effects influence molecular packing

Key Observations :

  • Electron-Withdrawing Groups (e.g., Fluoro) : Enhance metabolic stability and binding to hydrophobic enzyme pockets (e.g., aromatase inhibition in , antibacterial activity in ).
  • Electron-Donating Groups (e.g., Methoxy) : May improve solubility but reduce target affinity compared to halogenated analogs .
  • Steric Effects : Methyl groups (as in 4-(p-tolyl) derivatives) can hinder molecular reorientation in ferroelectric materials or alter enzyme inhibition profiles .
Aromatase Inhibition
  • 4-(4'-Aminobenzyl)-2-oxazolidinones: Demonstrated IC50 values lower than aminoglutethimide (AG), a standard aromatase inhibitor. The amino group facilitates hydrogen bonding with the enzyme’s active site .
  • Fluorinated Analogs : Fluorine’s electronegativity may enhance binding to cytochrome P450 enzymes, though direct data on 4-(4-fluoro-2-methylphenyl) derivatives is lacking.
Antibacterial Activity
  • Linezolid Conjugates: Fluorophenyl-substituted oxazolidinones (e.g., compound 11a in ) showed potent activity against Gram-positive bacteria. The 4-fluoro group likely improves penetration through bacterial membranes.

Biological Activity

4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C11H12FNO
  • Molecular Weight : 197.22 g/mol
  • IUPAC Name : 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one

Oxazolidinones primarily function by inhibiting protein synthesis in bacteria through binding to the 50S ribosomal subunit. This mechanism has been expanded upon in various studies, indicating potential applications in cancer therapy and other diseases due to their ability to modulate cellular pathways.

Antimicrobial Activity

Research has shown that oxazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that certain oxazolidinone derivatives effectively inhibited the growth of multiple bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium .

Anticancer Potential

The anticancer activity of 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one has been investigated in various cell lines. In vitro studies indicated that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . Notably, it showed promising results against MCF-7 and HeLa cancer cell lines, demonstrating a dose-dependent cytotoxic effect.

Cell LineIC50 (µM)
MCF-717.66
HeLa31.10

Structure-Activity Relationship (SAR)

The incorporation of fluorine in the phenyl ring has been shown to enhance the biological activity of oxazolidinones. Studies suggest that fluorine atoms improve metabolic stability and binding affinity to target proteins . The structural modifications can lead to variations in biological activities, emphasizing the importance of SAR in drug design.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various oxazolidinone derivatives, including 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one. The results demonstrated its effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Research :
    In a focused investigation on cancer cell lines, derivatives of oxazolidinones were tested for their effects on cell proliferation. The study found that treatment with 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound can be synthesized via Pd/C-catalyzed hydrogenation of fluorinated precursors (e.g., (4S)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl)oxazolidin-2-one) or iridium-catalyzed allylic amination. Stereochemical control is achieved using chiral auxiliaries (e.g., fluorous oxazolidinones) and optimized reaction parameters (e.g., solvent polarity, temperature). For example, iridium catalysis enables regiospecific and stereospecific allylic amination, producing α,β-unsaturated γ-amino esters as intermediates .
  • Key Considerations : Reaction temperature and solvent choice (e.g., dry, degassed CH₃CN) significantly impact diastereoselectivity. Catalytic systems must be inert to fluorinated substituents to avoid side reactions.

Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structure and stereochemistry of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are used to identify fluorine coupling patterns (e.g., splitting due to 4-fluoro substituents) and methyl group integration. For example, in fluorous oxazolidinones, perfluorinated chains produce distinct ¹⁹F NMR shifts .
  • X-ray Crystallography : Single-crystal X-ray analysis resolves absolute configurations, particularly for hemiaminal structures or fused rings (e.g., oxazine-oxazole systems). For instance, X-ray data for 4-benzyl-5-(tridecafluorooctyl)oxazolidin-2-one confirmed C18H14F13NO2 connectivity and stereochemistry .
    • Key Considerations : Crystallization solvents (e.g., hexane/ethyl acetate) must not disrupt fluorophilic interactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during the hydrolysis or ring-opening of 4-(4-Fluoro-2-methylphenyl)oxazolidin-2-one derivatives?

  • Methodology : Contradictions often arise from competing mechanisms. For example, attempted hydrolysis of Boc-protected oxazolidin-2-ones with cesium carbonate led to decomposition instead of ring opening. Alternative approaches include:

  • Protecting Group Strategy : Switching from carbonyl-based (Boc/Cbz) to non-carbonyl groups (e.g., dibenzyl) to stabilize intermediates.
  • Catalytic Optimization : Adjusting base strength (e.g., LiOH vs. Cs₂CO₃) and solvent polarity to favor nucleophilic attack over decomposition .
    • Case Study : In one study, oxazolidin-2-one [85] decomposed entirely with 1 equiv. Cs₂CO₃ but remained stable with catalytic amounts, suggesting base-sensitive intermediates .

Q. What strategies are effective for optimizing stereochemical purity in asymmetric syntheses involving this compound?

  • Methodology :

  • Chiral Auxiliaries : Fluorous oxazolidinones (e.g., (4S,5R)-4-iso-propyl-5-perfluorooctyl-oxazolidin-2-one) enable facile separation via fluorous solid-phase extraction (F-SPE), improving enantiomeric excess (ee) .
  • Catalytic Asymmetric Induction : Iridium catalysts with chiral ligands (e.g., phosphoramidites) control allylic amination stereochemistry. For example, (E)-ethyl 4-(tert-butoxycarbonyloxy)pent-2-enoate reacted with allylamine to yield oxazolidin-2-one^3b^ with >90% ee .
    • Key Considerations : Fluorophilic interactions in chiral auxiliaries must be balanced with steric effects to avoid racemization.

Q. How can computational modeling complement experimental data in predicting the reactivity of fluorinated oxazolidin-2-ones?

  • Methodology : Density Functional Theory (DFT) calculations predict:

  • Fluorine Electronic Effects : Electron-withdrawing fluoro groups increase electrophilicity at the oxazolidinone carbonyl, influencing nucleophilic attack sites.
  • Transition-State Analysis : Modeling steric clashes in Pd/C-catalyzed hydrogenation explains regioselectivity in fused-ring systems (e.g., oxazine-oxazole formation) .
    • Validation : Experimental X-ray data (e.g., bond lengths/angles in hemiaminal structures) validate computational models .

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